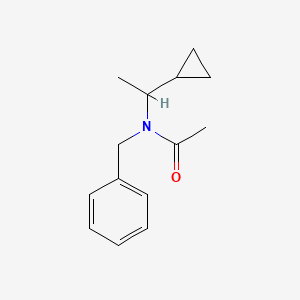

N-benzyl-N-(1-cyclopropylethyl)acetamide

Description

Contextual Significance of Amide Functionality in Advanced Chemical Synthesis

The amide functional group, characterized by a carbonyl group linked to a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. chemistrytalk.orgnumberanalytics.com Its importance is difficult to overstate, as the amide bond (or peptide bond) forms the primary linkage in peptides and proteins, the fundamental building blocks of life. solubilityofthings.comnumberanalytics.com

Amides are one of the most vital functional groups in the pharmaceutical industry; it is estimated that amide formation is the most frequently used reaction in drug manufacturing, with approximately 25% of all marketed drugs containing at least one amide group. rsc.org This prevalence is due to a unique combination of properties:

Stability and Reactivity : The amide bond is exceptionally stable under physiological conditions, largely due to resonance delocalization between the nitrogen lone pair and the carbonyl group. numberanalytics.com This resonance imparts a partial double-bond character to the C-N bond, making it planar and resistant to hydrolysis compared to esters. wikipedia.org While stable, amides can serve as versatile synthetic intermediates, undergoing various transformations such as hydrolysis under harsh conditions, reduction to amines, or rearrangement reactions. solubilityofthings.comfrontiersin.org

Structural Role : The planarity of the amide bond restricts conformational freedom, providing a rigid and predictable structural element in molecular design. numberanalytics.com

Hydrogen Bonding : Primary and secondary amides can act as both hydrogen bond donors (via N-H) and acceptors (via C=O). This capability is crucial for molecular recognition, enabling amide-containing molecules to bind effectively to biological targets like proteins and enzymes. chemistrytalk.orgnumberanalytics.com

These characteristics make amides indispensable in the synthesis of polymers like Nylon and Kevlar, as well as a vast array of pharmaceuticals. chemistrytalk.orgwikipedia.org

Table 1: Key Properties of the Amide Functional Group

| Property | Description | Significance in Synthesis and Drug Design |

|---|---|---|

| Resonance Stability | The lone pair on the nitrogen atom is delocalized into the carbonyl π-system. | Confers high chemical and metabolic stability, making it a reliable linker in drug molecules. numberanalytics.com |

| Planarity | The C-N bond has partial double-bond character, resulting in a planar geometry. | Provides conformational rigidity, which is crucial for designing molecules with specific 3D shapes to fit biological targets. numberanalytics.com |

| Hydrogen Bonding | Can act as both a hydrogen bond donor (N-H) and acceptor (C=O). | Facilitates strong and specific interactions with biological macromolecules like proteins and enzymes. chemistrytalk.orgnumberanalytics.com |

| Polarity | The carbonyl group creates a strong dipole moment. | Influences solubility and the ability to interact with polar environments. wikipedia.org |

Strategic Importance of Cyclopropane (B1198618) Moieties in Molecular Design and Reactivity

The cyclopropane ring, a three-membered carbocycle, is far more than a simple cycloalkane. Its significant ring strain (approximately 27 kcal/mol) and unique bonding arrangement give it chemical properties that are highly valued in medicinal chemistry and organic synthesis. nbinno.comnih.gov The C-C bonds in cyclopropane have a high degree of p-character, making the ring behave somewhat like an alkene in certain reactions. nbinno.com

The strategic incorporation of cyclopropane rings into molecular scaffolds offers several distinct advantages:

Conformational Rigidity : The cyclopropane ring is a rigid structural element. Chemists use it as a "conformationally locked" linker to hold functional groups in a precise spatial orientation, which can enhance binding affinity to a biological target. nbinno.com

Metabolic Stability : Cyclopropyl (B3062369) groups are often used to replace more metabolically vulnerable moieties like gem-dimethyl groups or alkenes. The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase a drug's half-life. nbinno.comhyphadiscovery.com

Modulation of Physicochemical Properties : The introduction of a cyclopropane ring can fine-tune properties such as lipophilicity and solubility, improving a drug candidate's pharmacokinetic profile. researchgate.net It is considered a valuable design element and is the 10th most common ring system found in small-molecule drugs. nih.gov

Bioisosteric Replacement : The cyclopropyl group can serve as a bioisostere for other functional groups, such as a vinyl group or a carbonyl group in certain contexts, helping to optimize a molecule's biological activity while improving its drug-like properties. scientificupdate.com

The reactivity of cyclopropanes, particularly those activated by electron-donating or -accepting groups, allows for a variety of ring-opening reactions that provide pathways to more complex molecular architectures. bohrium.comacs.org

Table 2: Strategic Applications of Cyclopropane Rings in Molecular Design

| Application | Rationale | Example Effect |

|---|---|---|

| Increased Potency | The rigid structure orients substituents for optimal interaction with a target binding site. nbinno.com | Enhanced binding affinity and selectivity. |

| Metabolic Shielding | Replaces metabolically labile groups (e.g., isopropyl) with a more robust structure. hyphadiscovery.com | Longer in-vivo half-life, reduced dosage frequency. |

| Conformational Locking | Restricts the rotation of adjacent chemical bonds, reducing the entropic penalty of binding. researchgate.net | Improved ligand-receptor interactions. |

| Fine-tuning Properties | Alters lipophilicity and pKa of nearby functional groups. | Optimization of ADME (Absorption, Distribution, Metabolism, Excretion) properties. |

Overview of Academic Research Trajectories for N-benzyl-N-(1-cyclopropylethyl)acetamide

A thorough review of publicly accessible scientific databases and chemical literature does not yield specific research articles focused on N-benzyl-N-(1-cyclopropylethyl)acetamide. This suggests that the compound may be a novel entity, a synthetic intermediate not typically isolated or published, or a proprietary molecule developed in an industrial setting.

However, based on the analysis of its constituent functional groups, it is possible to project logical research trajectories for a molecule with this structure. Research involving such a compound would likely explore its potential as a bioactive agent in medicinal chemistry. The combination of the metabolically robust and conformationally rigid cyclopropylethyl group with the stable amide linker and the benzyl (B1604629) moiety creates a scaffold that could be investigated for a variety of therapeutic targets.

Potential research directions could include:

Screening for Biological Activity : Synthesizing a library of analogues by modifying the benzyl and cyclopropyl groups to probe for interactions with specific enzymes or receptors.

Use as a Synthetic Building Block : Employing the molecule as an intermediate in the synthesis of more complex natural products or pharmaceutical agents.

Materials Science : Investigating its properties for potential inclusion in novel polymers or functional materials, leveraging the rigidity and stability of its core structure.

Without direct studies, any discussion of its specific applications remains speculative. The true significance of N-benzyl-N-(1-cyclopropylethyl)acetamide in the broader landscape of organic chemistry will only become clear if and when research featuring this specific molecule is published.

Properties

IUPAC Name |

N-benzyl-N-(1-cyclopropylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11(14-8-9-14)15(12(2)16)10-13-6-4-3-5-7-13/h3-7,11,14H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNCMPFBSNHOCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)N(CC2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl N 1 Cyclopropylethyl Acetamide

Foundational Amide Bond Formation Strategies Relevant to N-benzyl-N-(1-cyclopropylethyl)acetamide

The formation of the amide bond between the N-benzyl-1-cyclopropylethylamine precursor and an acetyl group is a critical step in the synthesis of the target compound. Various strategies, ranging from classical to contemporary catalytic methods, can be employed for this transformation.

Acylation Reactions Utilizing Activated Carboxylic Acid Derivatives

A traditional and highly reliable method for forming amide bonds involves the reaction of an amine with an activated carboxylic acid derivative. In the context of synthesizing N-benzyl-N-(1-cyclopropylethyl)acetamide, this would involve the acylation of N-benzyl-1-cyclopropylethylamine with an activated form of acetic acid, such as acetyl chloride or acetic anhydride (B1165640).

The reaction of acid halides like acetyl chloride with amines is typically vigorous and exothermic, often requiring cooling and the use of a solvent to moderate the reaction rate. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or pyridine, is commonly added to neutralize the hydrochloric acid byproduct. Alternatively, using acetic anhydride provides a less reactive acylating agent, with acetic acid as the byproduct. For amines that are sterically hindered or less reactive, the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be beneficial. Another approach involves the use of coupling reagents to activate the carboxylic acid in situ. Agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used for this purpose.

| Activating Agent/Method | Reactive Species | Key Characteristics | Typical Byproducts |

|---|---|---|---|

| Acetyl Chloride | Acyl Chloride | Highly reactive, fast reaction times, inexpensive. | HCl (requires a base scavenger). |

| Acetic Anhydride | Acyl Anhydride | Less reactive and easier to handle than acyl chlorides. researchgate.net | Acetic Acid. |

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea intermediate | Mild conditions, widely used in peptide synthesis. | Urea derivative (e.g., DCU, EDU). |

| Uronium Salts (e.g., HATU, HBTU) | Activated Ester | High efficiency, rapid coupling, suitable for hindered substrates. | Tetramethylurea. |

Direct Amidation and Catalytic Condensation Approaches

To improve atom economy and avoid the use of stoichiometric activating agents, direct amidation methods have been developed. researchgate.net These approaches facilitate the condensation of a carboxylic acid (acetic acid) and an amine (N-benzyl-1-cyclopropylethylamine) directly, typically with the aid of a catalyst to promote the removal of water.

Boric acid and its derivatives have emerged as effective catalysts for direct amide formation. acs.org Similarly, various metal catalysts, including those based on zirconium, iron, and titanium, can facilitate this transformation, often under solvent-free or high-temperature conditions. researchgate.netucl.ac.ukresearchgate.net For instance, iron(III) chloride has been demonstrated as a simple and effective Lewis acid catalyst for the direct amidation of esters, which could be adapted for carboxylic acids. mdpi.com These catalytic methods are considered "greener" as their only byproduct is water. ucl.ac.uk However, they may require higher temperatures to drive the dehydration reaction to completion.

| Catalyst Type | Example | Typical Conditions | Advantages |

|---|---|---|---|

| Boron-Based | Boric Acid, Arylboronic acids | Room temperature to moderate heating. acs.org | Mild, bench-stable catalysts. |

| Group IV Metals | Zr, Ti compounds | High temperatures, often solvent-free. ucl.ac.uk | High efficiency for simple substrates. |

| Iron Salts | FeCl₃ | Moderate heating (e.g., 80 °C), solvent-free. mdpi.com | Inexpensive and readily available catalyst. |

| Heterogeneous | Acid-treated Montmorillonite Clay | Microwave irradiation. researchgate.net | Reusable catalyst, green conditions. |

Oxidative Amidation Pathways

Oxidative amidation represents an alternative strategy that generates the amide bond from precursors in different oxidation states. researchgate.net One such pathway involves the iron-catalyzed oxidative amidation of tertiary amines with anhydrides. nih.gov In a hypothetical application to the target molecule, a precursor such as N-benzyl-N-(1-cyclopropylethyl)ethyl-amine could potentially undergo oxidative C-N bond cleavage and subsequent acylation in the presence of an acyl source.

Mechanistically, these reactions often proceed through the formation of an iminium ion intermediate generated by the oxidation of the C-H bond adjacent to the nitrogen atom. lookchem.com This intermediate is then attacked by a nucleophile. Another approach is the electrochemical oxidative transamidation of tertiary amines, where the C-N bond is cleaved and reformed with a new acyl group under environmentally friendly electrochemical conditions. tandfonline.com While less direct, these methods offer unique synthetic routes from readily available tertiary amine starting materials.

Elaboration of the 1-Cyclopropylethyl Substructure

The synthesis of the N-benzyl-1-cyclopropylethylamine fragment is a key challenge that requires the construction of the cyclopropyl (B3062369) ring and the stereocontrolled formation of the amine-bearing chiral center.

Stereoselective Syntheses of Chiral 1-Cyclopropylethylamine Precursors

The creation of the chiral 1-cyclopropylethylamine moiety is crucial for accessing enantiomerically pure final products. A scalable method for producing non-racemic 1-cyclopropylethyl-1-amine has been developed, which is highly relevant for the synthesis of the target molecule's precursor. google.com

This patented process starts from inexpensive materials like cyclopropyl methyl ketone and a chiral amine, such as (S)-(-)-α-phenylethylamine. The key steps involve:

Reductive Amination: The cyclopropyl methyl ketone is reacted with the chiral amine in the presence of a titanium catalyst (Ti(OiPr)₄) to form an imine, which is then reduced in situ with sodium borohydride (B1222165) (NaBH₄). This step creates a diastereomeric mixture of amines.

Hydrogenolysis: The chiral auxiliary (the α-phenylethyl group) is removed via hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This step yields the desired chiral 1-cyclopropylethylamine. google.com

This approach avoids low-temperature reactions or chromatographic separations, making it suitable for large-scale industrial production. google.com Alternative strategies could involve the use of chiral sulfinamides, which react with aldehydes or ketones to produce chiral amines after a reduction and deprotection sequence.

Cyclopropanation Reactions for Constructing the Cyclopropyl Moiety

The formation of the cyclopropane (B1198618) ring itself can be achieved through several well-established methods. The choice of method often depends on the available starting material and the desired stereochemistry.

Simmons-Smith Reaction: This is a classic and widely used method for converting alkenes into cyclopropanes stereospecifically. mdpi.comtcichemicals.com The reaction typically employs diiodomethane (B129776) and a zinc-copper couple (Zn-Cu) to generate an organozinc carbenoid intermediate. wikipedia.org This reagent adds to an alkene in a concerted fashion, preserving the stereochemistry of the double bond in the cyclopropane product. masterorganicchemistry.com For the synthesis of the 1-cyclopropylethyl substructure, a suitable precursor would be 2-methyl-but-1-ene. The Simmons-Smith reaction is tolerant of many functional groups, and its reactivity can be enhanced by using diethylzinc (B1219324) (the Furukawa modification). tcichemicals.comorganic-chemistry.org

Transition Metal-Catalyzed Cyclopropanation: An alternative and powerful method involves the decomposition of diazo compounds by transition metal catalysts to generate metal carbenoids, which then react with alkenes. wikipedia.orgacs.org Catalysts based on rhodium and copper are most common for this transformation. wikipedia.orgtandfonline.com For example, the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a rhodium catalyst like dirhodium tetraacetate can efficiently produce the corresponding cyclopropane. wikipedia.org A significant advantage of this approach is the development of asymmetric versions using chiral ligands, which can induce high levels of enantioselectivity in the cyclopropane product. tandfonline.com

| Method | Key Reagents | Mechanism | Key Features |

|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple (or Et₂Zn). tcichemicals.comwikipedia.org | Concerted addition of a zinc carbenoid. mdpi.com | Stereospecific, wide functional group tolerance, can be directed by hydroxyl groups. wikipedia.orgorganic-chemistry.org |

| Transition-Metal Catalysis | Diazo compound (e.g., N₂CHCO₂Et), Rh or Cu catalyst. wikipedia.orgacs.org | Formation of a metal carbene intermediate. wikipedia.org | Highly efficient, broad scope, amenable to asymmetric catalysis with chiral ligands. tandfonline.com |

| Michael-Initiated Ring Closure (MIRC) | Nucleophile with a leaving group, α,β-unsaturated compound. rsc.org | Nucleophilic addition followed by intramolecular displacement. researchgate.net | Effective for electron-deficient olefins, can be rendered enantioselective with organocatalysts. rsc.org |

Convergent and Divergent Synthetic Routes to N-benzyl-N-(1-cyclopropylethyl)acetamide

A plausible and efficient convergent synthesis of N-benzyl-N-(1-cyclopropylethyl)acetamide involves two main stages:

Formation of the secondary amine intermediate: Synthesis of N-benzyl-1-cyclopropylethylamine.

Acylation of the secondary amine: Acetylation of N-benzyl-1-cyclopropylethylamine to yield the final product.

A divergent approach, while less direct for a single target, would involve the synthesis of a common intermediate that could be diversified to produce a library of related compounds. For the specific synthesis of N-benzyl-N-(1-cyclopropylethyl)acetamide, a divergent strategy is less common but could be envisioned from a key amine intermediate.

The primary multistep sequence for synthesizing N-benzyl-N-(1-cyclopropylethyl)acetamide via a convergent route is outlined below. This pathway focuses on the reductive amination of a ketone followed by acylation.

Step 1: Reductive Amination of Cyclopropyl Methyl Ketone with Benzylamine

The initial step involves the formation of the key secondary amine intermediate, N-benzyl-1-cyclopropylethylamine. This is commonly achieved through the reductive amination of cyclopropyl methyl ketone with benzylamine. This reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

Various reducing agents can be employed for this transformation, including sodium borohydride (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. The choice of reducing agent can significantly impact the reaction's efficiency and selectivity. For instance, gold-supported catalysts have been shown to be effective in the reductive amination of ketones with benzylamine, with yields of the desired secondary amine reaching up to 79% under optimized conditions. d-nb.inforesearchgate.net Biocatalytic methods using imine reductases are also emerging as a highly selective and green alternative. nih.gov

Yield Optimization for Reductive Amination:

Catalyst: Screening different metal catalysts (e.g., Pd, Pt, Au) and their supports can lead to improved conversion and selectivity. d-nb.inforesearchgate.net

Reducing Agent: The choice and stoichiometry of the hydride reagent can be fine-tuned.

Solvent: The polarity and nature of the solvent can influence the rate of both imine formation and reduction.

Temperature and Pressure: For catalytic hydrogenation, these parameters are critical for achieving high yields and minimizing side reactions. d-nb.inforesearchgate.net

pH Control: Maintaining an optimal pH is often necessary for efficient imine formation.

The following interactive data table illustrates a hypothetical optimization of the reductive amination step.

| Entry | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | NaBH₄ | Methanol | 25 | 65 |

| 2 | NaBH(OAc)₃ | Dichloroethane | 25 | 78 |

| 3 | H₂ (30 bar), Au/TiO₂ | Toluene (B28343) | 100 | 72 |

| 4 | H₂ (30 bar), Au/CeO₂/TiO₂ | Toluene | 100 | 79 |

Step 2: Acylation of N-benzyl-1-cyclopropylethylamine

The final step in this convergent synthesis is the acylation of the secondary amine intermediate with an acetylating agent to form the target amide, N-benzyl-N-(1-cyclopropylethyl)acetamide. Common acetylating agents include acetyl chloride and acetic anhydride.

The reaction of secondary amines with acetic anhydride is a classic and efficient method for amide formation. researchgate.netiscientific.orgresearchgate.net This reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct, or in some cases, acetic acid itself can be used as the solvent. tandfonline.com The reaction conditions are generally mild, and the product can often be isolated in high purity with simple work-up procedures. google.com

Yield Optimization for Acylation:

To maximize the yield of the final product, the following factors can be optimized:

Acetylating Agent: While both acetyl chloride and acetic anhydride are effective, acetic anhydride is often preferred due to its lower cost and easier handling.

Solvent: Aprotic solvents are typically used to avoid reaction with the acetylating agent.

Base: The use of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, can drive the reaction to completion.

Temperature: The reaction is often performed at room temperature or with gentle heating.

A representative yield for the acylation of a secondary amine with acetic anhydride is typically in the range of 85-95%.

For the proposed synthesis of N-benzyl-N-(1-cyclopropylethyl)acetamide, several key metrics can be analyzed:

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. For the final acylation step using acetic anhydride, the atom economy is not 100% due to the formation of acetic acid as a byproduct.

Process Mass Intensity (PMI): PMI is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. nih.govacsgcipr.orgacs.org A lower PMI indicates a more efficient and less wasteful process. walisongo.ac.idwsimg.com The PMI for a multistep synthesis is the sum of the PMIs for each individual step. whiterose.ac.uk

Reaction Mass Efficiency (RME): RME takes into account the yield of the reaction and the stoichiometry of the reactants. It is calculated as the mass of the product divided by the total mass of reactants.

The following interactive data table provides an estimated green chemistry profile for the two-step convergent synthesis of N-benzyl-N-(1-cyclopropylethyl)acetamide, assuming optimized yields from the previous section.

| Metric | Step 1: Reductive Amination | Step 2: Acylation | Overall Process |

|---|---|---|---|

| Assumed Yield (%) | 79 | 90 | 71.1 |

| Atom Economy (%) | ~93 | ~66 | - |

| Estimated PMI | 30 - 50 | 20 - 40 | 50 - 90 |

| Reaction Mass Efficiency (RME) (%) | ~73 | ~60 | - |

Improving the green chemistry profile of this synthesis could involve several strategies:

Catalysis: The use of catalytic hydrogenation in the first step is preferable to stoichiometric hydride reagents as it generally leads to a higher atom economy and lower waste.

Solvent Selection: Choosing greener solvents or minimizing solvent usage can significantly reduce the PMI.

By carefully selecting reagents and optimizing reaction conditions, the synthesis of N-benzyl-N-(1-cyclopropylethyl)acetamide can be performed efficiently and with minimal environmental impact.

Chemical Reactivity and Mechanistic Investigations of N Benzyl N 1 Cyclopropylethyl Acetamide

Reactivity of the Amide Functional Group in N-benzyl-N-(1-cyclopropylethyl)acetamide

The amide functionality, while generally robust, exhibits distinct reactivity patterns under specific conditions. The electronic and steric environment of the amide in N-benzyl-N-(1-cyclopropylethyl)acetamide, a tertiary amide with bulky substituents, significantly influences its chemical behavior.

Electrophilic and Nucleophilic Character of the Amide Carbonyl

The carbonyl carbon of an amide possesses electrophilic character due to the polarization of the carbon-oxygen double bond. However, compared to other carbonyl compounds like ketones or esters, amides are considerably less electrophilic. This reduced reactivity is attributed to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond and increases electron density on the carbonyl carbon. msu.edu This resonance stabilization makes the amide bond strong and less susceptible to nucleophilic attack. msu.edu

In the case of N-benzyl-N-(1-cyclopropylethyl)acetamide, the presence of two bulky substituents on the nitrogen atom (benzyl and 1-cyclopropylethyl) further sterically hinders the approach of nucleophiles to the carbonyl carbon. researchgate.net Consequently, direct nucleophilic attack on the carbonyl carbon is generally disfavored and requires forcing conditions or activation of the amide group. The carbonyl oxygen, with its partial negative charge, retains nucleophilic (Lewis basic) character and is the preferred site of protonation under acidic conditions. youtube.comchemguide.co.uk

Amide Activation and Its Influence on Reactivity Profiles

To overcome the inherent low reactivity of the amide carbonyl, electrophilic activation is a common strategy. tcichemicals.com Treatment of a tertiary amide, such as N-benzyl-N-(1-cyclopropylethyl)acetamide, with a powerful oxophilic reagent like triflic anhydride (B1165640) (Tf₂O) leads to the formation of a highly reactive intermediate. nih.gov The reaction proceeds by initial O-acylation of the amide oxygen to form an iminium triflate. tcichemicals.comnih.gov In the presence of a non-nucleophilic base, this intermediate can then be deprotonated at the carbon alpha to the nitrogen, leading to the formation of a highly electrophilic keteniminium ion. nih.gov

These activated intermediates are susceptible to attack by a wide range of nucleophiles, which would not react with the unactivated amide. tcichemicals.comnih.gov This activation strategy dramatically alters the reactivity profile of the amide, enabling transformations that are otherwise inaccessible.

Table 1: General Scheme of Tertiary Amide Activation

| Reactant | Reagent | Intermediate |

| Tertiary Amide (e.g., N-benzyl-N-(1-cyclopropylethyl)acetamide) | Triflic Anhydride (Tf₂O) | Iminium Triflate |

| Iminium Triflate | Non-nucleophilic base | Keteniminium Ion |

Hydrolytic Stability and Catalyzed Transformations

Amides are generally resistant to hydrolysis. masterorganicchemistry.com The hydrolysis of N-benzyl-N-(1-cyclopropylethyl)acetamide to acetic acid, benzylamine, and 1-cyclopropylethylamine requires harsh conditions, such as prolonged heating with strong acid or base. chemguide.co.ukmasterorganicchemistry.comlibretexts.org

Base-Promoted Hydrolysis: In the presence of a strong base like hydroxide (B78521), the reaction proceeds via nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org The subsequent step, the expulsion of the N-benzyl-N-(1-cyclopropylethyl)amide anion, is difficult as amide anions are very poor leaving groups. libretexts.org Therefore, this reaction typically requires high temperatures and prolonged reaction times. masterorganicchemistry.com

Transformations Involving the Cyclopropyl (B3062369) Ring in N-benzyl-N-(1-cyclopropylethyl)acetamide

The cyclopropyl group is a three-membered ring with significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. Its presence in N-benzyl-N-(1-cyclopropylethyl)acetamide introduces a second reactive site in the molecule.

Ring-Opening Reactions and Their Stereochemical Outcomes

The cyclopropyl ring in N-cyclopropyl amides can undergo ring-opening reactions, particularly when activated by Lewis acids. rsc.orgresearchgate.net For instance, in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl₃), N-cyclopropylamides can undergo a ring-opening rearrangement. rsc.orgresearchgate.net The proposed mechanism involves the coordination of the Lewis acid to the amide carbonyl, which enhances the electrophilicity of the system. This is followed by an intramolecular rearrangement leading to the formation of a "Heine-type" aziridine (B145994) intermediate. rsc.orgresearchgate.net Subsequent nucleophilic attack by a chloride ion (from AlCl₃) on the aziridinium (B1262131) ion results in the formation of a ring-opened product, such as an N-(2-chloropropyl)amide. rsc.orgresearchgate.net

While the specific stereochemical outcome for N-benzyl-N-(1-cyclopropylethyl)acetamide is not detailed in the provided search results, such reactions are known to proceed with specific stereochemistry, often dictated by the geometry of the intermediate and the trajectory of the incoming nucleophile. nih.govresearchgate.net Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes has been shown to be stereospecific. nih.gov

Table 2: Proposed Lewis Acid-Mediated Ring-Opening of a Cyclopropyl Amide

| Substrate | Reagent | Key Intermediate | Product Type |

| N-cyclopropylamide | AlCl₃ | "Heine-type" aziridine | N-(2-chloropropyl)amide |

Rearrangement Pathways of the Cyclopropyl Moiety

The cyclopropyl group in structures analogous to N-benzyl-N-(1-cyclopropylethyl)acetamide can undergo various rearrangements, especially if a reactive intermediate is formed on the adjacent nitrogen. Studies on the N-benzyl-N-cyclopropyl nitrenium ion, which could be conceptually formed under oxidative conditions from a related precursor, reveal facile rearrangement pathways. chemrxiv.orgnih.govchemrxiv.org

One of the primary decay pathways for the N-benzyl-N-cyclopropyl nitrenium ion is the elimination of ethylene, leading to the formation of benzylisonitrile. chemrxiv.orgnih.govchemrxiv.org This fragmentation suggests a rearrangement where the cyclopropyl ring opens and fragments. Another potential pathway observed in related cyclopropyl-substituted nitrenium ions is ring expansion to form an azetium ion. chemrxiv.orgchemrxiv.org These studies indicate that the cyclopropyl moiety in N-benzyl-N-(1-cyclopropylethyl)acetamide could be prone to fragmentation or rearrangement under conditions that promote the formation of electron-deficient species at the nitrogen atom.

Table 3: Potential Rearrangement Products from a Related N-benzyl-N-cyclopropyl Intermediate

| Intermediate | Rearrangement Pathway | Product |

| N-benzyl-N-cyclopropyl nitrenium ion | Ethylene Elimination | Benzylisonitrile |

| N-biphenyl-N-cyclopropyl nitrenium ion | Ring Expansion | N-biphenylazetium ion |

Intramolecular Reaction Pathways of N-benzyl-N-(1-cyclopropylethyl)acetamide

The structure of N-benzyl-N-(1-cyclopropylethyl)acetamide, featuring a nucleophilic aromatic ring, a reactive cyclopropyl group, and an amide functionality, allows for a variety of intramolecular reactions. These pathways are crucial for the synthesis of complex heterocyclic structures.

Intramolecular Friedel-Crafts Alkylation to Tetrahydroisoquinoline Derivatives

A significant intramolecular reaction pathway for N-benzyl-N-(1-cyclopropylethyl)acetamide is the acid-catalyzed Friedel-Crafts alkylation, leading to the formation of tetrahydroisoquinoline derivatives. This reaction leverages the inherent reactivity of the cyclopropane (B1198618) ring, which can act as a precursor to a carbocation electrophile under acidic conditions.

The generally accepted mechanism for this transformation begins with the protonation of the cyclopropane ring by a strong acid, such as a Lewis acid (e.g., AlCl₃, BF₃) or a Brønsted acid (e.g., H₂SO₄, PPA). This protonation facilitates the opening of the strained three-membered ring to generate a more stable secondary carbocation on the ethyl side chain. This carbocationic intermediate is the key electrophile for the subsequent intramolecular cyclization.

Once formed, the secondary carbocation is positioned favorably for an electrophilic attack on the electron-rich phenyl ring of the benzyl (B1604629) group. The aromatic ring acts as a nucleophile, attacking the carbocation in an intramolecular electrophilic aromatic substitution. This cyclization step typically occurs at the ortho position of the benzyl group due to steric accessibility, leading to the formation of a new six-membered ring. The final step of the sequence is the deprotonation of the resulting arenium ion intermediate, which restores the aromaticity of the phenyl ring and yields the tetrahydroisoquinoline core structure.

While direct experimental data for N-benzyl-N-(1-cyclopropylethyl)acetamide is not extensively documented in publicly available literature, the proposed pathway is well-established for similar substrates in organic synthesis. The reaction conditions can be tailored to optimize the yield of the desired tetrahydroisoquinoline product.

Table 1: Proposed Conditions for Intramolecular Friedel-Crafts Alkylation

| Catalyst Type | Example Catalyst | Solvent | Temperature | Expected Outcome |

| Brønsted Acid | Polyphosphoric Acid (PPA) | Neat or high-boiling solvent | Elevated | Formation of a 1-(1-methyl-2-oxo-propyl)-1,2,3,4-tetrahydroisoquinoline derivative |

| Lewis Acid | Aluminum Chloride (AlCl₃) | Dichloromethane, Nitrobenzene | Room Temp. to Reflux | Cyclization to the tetrahydroisoquinoline skeleton |

| Superacid | Triflic Acid (TfOH) | Dichloromethane | Low to Room Temp. | Efficient ring-opening and cyclization |

This table is based on analogous chemical transformations and represents plausible conditions for the target molecule.

This synthetic route is analogous in its outcome to the Pictet-Spengler reaction, a well-known method for synthesizing tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone. wikipedia.orgnumberanalytics.com Both reactions proceed via an intramolecular electrophilic attack on an aromatic ring to form the characteristic six-membered heterocyclic system.

Other Cyclization and Annulation Reactions

Beyond the Friedel-Crafts pathway, N-benzyl-N-(1-cyclopropylethyl)acetamide can potentially undergo other types of cyclization and annulation reactions, leading to a diverse range of heterocyclic products. These alternative pathways may be initiated by different reagents or conditions, targeting other reactive sites within the molecule.

One such possibility involves a radical-mediated cyclization. Under radical-generating conditions (e.g., using tributyltin hydride and AIBN), a radical could be formed on the carbon chain, which could then add to the aromatic ring. Subsequent rearomatization would lead to a cyclized product. The regioselectivity of such a reaction would depend on the stability of the intermediate radicals.

Another potential pathway could involve the amide functionality itself. For instance, in the presence of a strong base, the amide nitrogen could be deprotonated, and the resulting anion could participate in a cyclization reaction, although this is less common for forming a tetrahydroisoquinoline ring from this specific substrate.

Furthermore, annulation reactions, where a new ring is fused onto the existing aromatic ring, could be envisioned. For example, reactions involving the activation of the cyclopropyl group in the presence of a suitable catalyst could lead to more complex polycyclic structures. Research on related N-benzyl propiolamides has shown that they can undergo iodo-annulations to form azaspiro compounds or benzo[c]azepinones, highlighting the diverse reactivity of N-benzyl amide systems.

Reductive Chemistry and Associated Reaction Mechanisms

The reductive chemistry of N-benzyl-N-(1-cyclopropylethyl)acetamide primarily involves two key transformations: the reduction of the amide carbonyl group to a methylene (B1212753) group, and the reductive cleavage of the N-benzyl bond (debenzylation). These reactions are fundamental in synthetic organic chemistry for modifying the functionality of the molecule.

The reduction of the tertiary amide in N-benzyl-N-(1-cyclopropylethyl)acetamide to the corresponding tertiary amine, N-benzyl-N-(1-cyclopropylethyl)ethylamine, can be effectively achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. libretexts.orgmasterorganicchemistry.com The mechanism of amide reduction with LiAlH₄ is distinct from the reduction of other carbonyl compounds. chemistrysteps.comjove.comchemistrysteps.com

The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate where the oxygen atom is coordinated to the aluminum species (AlH₃). In a crucial subsequent step, the oxygen-aluminum moiety is eliminated as a leaving group, facilitated by the lone pair of electrons on the nitrogen atom. This results in the formation of an intermediate iminium ion. A second equivalent of hydride then attacks the electrophilic carbon of the iminium ion, yielding the final tertiary amine product after an aqueous workup to neutralize the reaction mixture and hydrolyze the aluminum complexes.

Table 2: Reagents for the Reduction of N-benzyl-N-(1-cyclopropylethyl)acetamide to the Corresponding Amine

| Reagent | Solvent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Reflux, followed by aqueous workup | N-benzyl-N-(1-cyclopropylethyl)ethylamine |

| Borane (BH₃) complexes (e.g., BH₃·THF) | Tetrahydrofuran (THF) | Room Temp. to Reflux | N-benzyl-N-(1-cyclopropylethyl)ethylamine |

The second major reductive pathway is the cleavage of the N-benzyl bond, a common deprotection strategy in organic synthesis. acs.org This process, known as hydrogenolysis, typically employs a transition metal catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source. nih.govacs.org

The mechanism of catalytic hydrogenolysis involves the adsorption of the N-benzyl amide onto the surface of the palladium catalyst. Molecular hydrogen (H₂) is also adsorbed and dissociatively chemisorbed onto the metal surface, forming reactive palladium-hydride species. The benzylic C-N bond is then cleaved through a series of steps on the catalyst surface, leading to the formation of toluene (B28343) and the debenzylated amide, N-(1-cyclopropylethyl)acetamide. Alternative hydrogen donors, such as ammonium (B1175870) formate (B1220265) or hydrazine, can be used in a process called catalytic transfer hydrogenolysis, which often proceeds under milder conditions. thieme-connect.comresearchgate.net

Table 3: Conditions for the Reductive Debenzylation of N-benzyl-N-(1-cyclopropylethyl)acetamide

| Catalyst | Hydrogen Source | Solvent | Conditions | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol, Ethyl acetate | Room Temp., atmospheric or elevated pressure | N-(1-cyclopropylethyl)acetamide |

| Palladium on Carbon (Pd/C) | Ammonium Formate (HCO₂NH₄) | Methanol | Reflux | N-(1-cyclopropylethyl)acetamide |

| Niobic Acid-on-Carbon with Pd/C | H₂ gas | Methanol | Room Temp., atmospheric pressure | N-(1-cyclopropylethyl)acetamide nih.govacs.org |

These reductive methods allow for the selective modification of N-benzyl-N-(1-cyclopropylethyl)acetamide, either by converting the amide to an amine or by removing the benzyl protecting group, thereby providing access to different classes of compounds for further synthetic elaboration.

Advanced Spectroscopic Characterization and Conformational Analysis of N Benzyl N 1 Cyclopropylethyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural confirmation of N-benzyl-N-(1-cyclopropylethyl)acetamide. Through a combination of one- and two-dimensional NMR experiments, a complete assignment of its proton (¹H) and carbon (¹³C) signals can be achieved, offering deep insights into its molecular framework.

High-Resolution ¹H NMR and ¹³C NMR Investigations

The ¹H NMR spectrum of N-benzyl-N-(1-cyclopropylethyl)acetamide is anticipated to display characteristic signals corresponding to its three distinct structural motifs: the benzyl (B1604629) group, the 1-cyclopropylethyl moiety, and the acetamide (B32628) group. The aromatic protons of the benzyl ring are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm, as a complex multiplet. The benzylic methylene (B1212753) protons would likely present as a singlet or a pair of doublets depending on the rotational dynamics around the N-CH₂ bond, anticipated around 4.5 ppm. The methine proton of the 1-cyclopropylethyl group, being adjacent to the nitrogen atom, is predicted to resonate as a quartet in the range of 4.0-4.5 ppm. The methyl protons of this group would likely appear as a doublet around 1.2 ppm. The cyclopropyl (B3062369) protons will exhibit complex multiplets in the upfield region, typically below 1.0 ppm. The acetyl methyl protons are expected to show a sharp singlet at approximately 2.1 ppm, characteristic of an acetamide group.

The ¹³C NMR spectrum would further corroborate the structure. The carbonyl carbon of the acetamide group is expected to be the most downfield signal, around 170 ppm. The aromatic carbons of the benzyl group would resonate in the 127-138 ppm range. The benzylic carbon is anticipated around 50 ppm, while the methine and methyl carbons of the 1-cyclopropylethyl group would appear at approximately 60 ppm and 20 ppm, respectively. The cyclopropyl carbons are expected in the upfield region, typically between 5 and 15 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-benzyl-N-(1-cyclopropylethyl)acetamide

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.1 (s) | ~22 |

| Cyclopropyl CH₂ | <1.0 (m) | ~5-15 |

| Cyclopropyl CH | <1.0 (m) | ~5-15 |

| Ethyl CH₃ | ~1.2 (d) | ~20 |

| Ethyl CH | ~4.0-4.5 (q) | ~60 |

| Benzyl CH₂ | ~4.5 (s) | ~50 |

| Aromatic CH | ~7.2-7.4 (m) | ~127-129 |

| Aromatic C (quaternary) | - | ~138 |

| Carbonyl C=O | - | ~170 |

s = singlet, d = doublet, q = quartet, m = multiplet. Data are estimations based on analogous structures.

Two-Dimensional NMR Techniques in Structural Assignment

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the molecule. It would clearly show the correlation between the methine and methyl protons of the 1-cyclopropylethyl group, as well as the intricate couplings among the cyclopropyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons. For instance, it would link the acetyl methyl proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations. Key correlations would be expected from the benzylic protons to the quaternary aromatic carbon and the carbonyl carbon, and from the acetyl methyl protons to the carbonyl carbon, confirming the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could reveal through-space interactions between the benzyl protons and the protons of the 1-cyclopropylethyl group, offering insights into the preferred conformation of the molecule.

Dynamic NMR Studies of Conformational Exchange Processes

The N-C(O) amide bond in N-benzyl-N-(1-cyclopropylethyl)acetamide is expected to exhibit restricted rotation, leading to the potential existence of rotational isomers (rotamers). This phenomenon, common in tertiary amides, can be investigated using dynamic NMR (DNMR) spectroscopy. At room temperature, the rotation around the amide bond might be slow on the NMR timescale, resulting in two distinct sets of signals for the groups attached to the nitrogen atom in both the ¹H and ¹³C NMR spectra. By acquiring spectra at varying temperatures, the coalescence of these signals at higher temperatures would allow for the determination of the energy barrier to rotation. This analysis provides valuable information on the conformational flexibility of the molecule. A study on the structurally related N-benzyl-N-(furan-2-ylmethyl)acetamide has shown the presence of a hindered cis-trans rotational equilibrium in solution, suggesting that N-benzyl-N-(1-cyclopropylethyl)acetamide would likely exhibit similar dynamic behavior. scielo.brresearchgate.netscienceopen.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in N-benzyl-N-(1-cyclopropylethyl)acetamide by probing their characteristic vibrational modes.

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide group, typically appearing in the region of 1630-1670 cm⁻¹. The C-N stretching vibration of the amide is anticipated to be observed around 1250-1350 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl group would likely appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and cyclopropyl groups would be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic ring would likely give a strong signal. The C-C stretching vibrations of the cyclopropyl ring are also expected to be Raman active.

Table 2: Predicted IR and Raman Vibrational Frequencies for N-benzyl-N-(1-cyclopropylethyl)acetamide

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | <3000 |

| C=O (Amide) | Stretching | ~1630-1670 |

| C=C (Aromatic) | Stretching | ~1450-1600 |

| C-N (Amide) | Stretching | ~1250-1350 |

Data are estimations based on analogous structures.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the molecular formula of N-benzyl-N-(1-cyclopropylethyl)acetamide. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₁₄H₁₉NO).

The fragmentation pattern observed in the mass spectrum under electron ionization (EI) would offer valuable structural information. The molecular ion peak [M]⁺ would be expected. A prominent fragmentation pathway would likely involve the alpha-cleavage of the bond between the carbonyl group and the nitrogen atom, leading to the formation of an acylium ion (CH₃CO⁺, m/z 43) and a fragment corresponding to the N-benzyl-N-(1-cyclopropylethyl)amine radical cation. Another characteristic fragmentation would be the cleavage of the benzylic C-N bond, generating the stable benzyl cation (C₇H₇⁺, m/z 91) or the tropylium (B1234903) ion. Cleavage of the C-C bond between the ethyl group and the cyclopropyl ring could also occur.

Table 3: Predicted Key Mass Spectrometry Fragments for N-benzyl-N-(1-cyclopropylethyl)acetamide

| m/z | Proposed Fragment |

|---|---|

| 217 | [M]⁺ (Molecular Ion) |

| 174 | [M - CH₃CO]⁺ |

| 91 | [C₇H₇]⁺ (Benzyl/Tropylium ion) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Data are estimations based on analogous structures and fragmentation rules.

Conformational Dynamics of N-benzyl-N-(1-cyclopropylethyl)acetamide

The conformational landscape of N-benzyl-N-(1-cyclopropylethyl)acetamide is expected to be complex due to the presence of several rotatable bonds. The primary conformational flexibility arises from:

Rotation around the N-C(O) amide bond: As discussed in the dynamic NMR section, this restricted rotation can lead to distinct cis and trans isomers.

Rotation around the N-CH₂(benzyl) bond: This rotation determines the orientation of the benzyl group relative to the rest of the molecule.

Rotation around the N-CH(ethyl) bond: This influences the positioning of the cyclopropylethyl group.

Computational modeling, in conjunction with experimental data from techniques like NOESY, would be necessary to fully characterize the conformational preferences of this molecule. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to determine the relative energies of different conformers and the energy barriers for their interconversion. scielo.brresearchgate.netscienceopen.com The steric bulk of the 1-cyclopropylethyl and benzyl groups is expected to play a significant role in dictating the dominant conformations in solution. Understanding these conformational dynamics is crucial as they can influence the molecule's chemical reactivity and biological activity.

Hindered Rotation and E/Z Isomerism of the Tertiary Amide Bond

The carbon-nitrogen bond in tertiary amides such as N-benzyl-N-(1-cyclopropylethyl)acetamide exhibits significant double bond character due to resonance, where the nitrogen atom's lone pair of electrons delocalizes with the carbonyl π-system. This electronic feature imposes a substantial energy barrier to rotation around the C-N bond, a phenomenon known as hindered rotation. mdpi.com Consequently, the molecule does not freely rotate and can exist as two distinct and slowly interconverting stereoisomers, referred to as E and Z isomers (also known as trans and cis isomers, respectively, with respect to the substituents on the amide bond).

The energy barrier to this rotation is typically high enough to allow for the observation of separate signals for each isomer in Nuclear Magnetic Resonance (NMR) spectroscopy at or near room temperature. The rate of interconversion is slow on the NMR timescale, leading to a doubling of certain NMR signals corresponding to the nuclei in the magnetically distinct environments of the E and Z forms. As temperature increases in variable-temperature NMR experiments, the rate of rotation increases, causing the separate signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at a sufficiently high temperature.

| Compound | Rotational Barrier (kcal/mol) | Predominant Isomer | Reference Principle |

|---|---|---|---|

| N,N-dimethylacetamide | ~18-21 | E/Z ratio ~1:1 (substituents are identical) | mdpi.com |

| N-benzyl-N-methylacetamide | ~17-19 | Z-isomer favored (places smaller methyl group cis to carbonyl oxygen) | nih.gov |

| N-benzyl-N-isopropylacetamide | >19 | E-isomer favored (places larger isopropyl group trans to carbonyl oxygen to reduce steric strain) | researchgate.net |

Conformational Preferences of the 1-Cyclopropylethyl and N-Benzyl Moieties

1-Cyclopropylethyl Moiety: The 1-cyclopropylethyl group features a rigid, sterically demanding cyclopropyl ring attached to a chiral carbon center. The orientation of this entire group relative to the plane of the amide is critical. To minimize van der Waals strain, the molecule will adopt a conformation that positions the bulky cyclopropyl ring away from the other N-substituent (the benzyl group) and the carbonyl oxygen. lumenlearning.com The rotation around the N-C(ethyl) bond will likely favor a staggered conformation where the cyclopropyl group is positioned anti to the largest group on the nitrogen or carbonyl carbon, depending on the E/Z configuration of the amide. unicamp.br

N-Benzyl Moiety: The conformational flexibility of the N-benzyl group is primarily defined by the torsion angle around the N-CH₂ bond. The phenyl ring is a large, planar substituent that will orient itself to avoid steric clashes with the 1-cyclopropylethyl group. In related N-benzyl amide structures, the phenyl ring often adopts a conformation where it is significantly twisted out of the amide plane, approaching a perpendicular orientation. acs.org This minimizes repulsive interactions between the ortho-hydrogens of the phenyl ring and the other substituents on the nitrogen atom. The specific equilibrium angle is a fine balance between steric hindrance and potential weak electronic interactions.

Influence of Substituents on Conformational Landscapes

The conformational equilibrium and rotational dynamics of N-benzyl-N-(1-cyclopropylethyl)acetamide are highly sensitive to structural modifications. Changes to any part of the molecule can alter the steric and electronic balance, thereby shifting the conformational landscape.

Theoretical and Computational Studies of N Benzyl N 1 Cyclopropylethyl Acetamide

Mechanistic Probing of Reaction Pathways

There are no computational studies in the searched literature that probe the reaction mechanisms involving N-benzyl-N-(1-cyclopropylethyl)acetamide.

A comprehensive search for theoretical and computational studies specifically focused on the chemical compound N-benzyl-N-(1-cyclopropylethyl)acetamide has yielded no direct research findings for the requested analyses. Despite a thorough investigation for scholarly articles and data pertaining to this molecule, no literature is available that covers the specific areas of inquiry outlined in the user's request.

Therefore, it is not possible to provide an article on the following topics for N-benzyl-N-(1-cyclopropylethyl)acetamide:

Synthesis and Chemical Exploration of Analogues and Derivatives of N Benzyl N 1 Cyclopropylethyl Acetamide

Design Rationales for Structurally Related Compounds

The design of analogues of N-benzyl-N-(1-cyclopropylethyl)acetamide is guided by established principles in medicinal chemistry, where specific structural motifs are incorporated to optimize pharmacological properties. The core structure can be deconstructed into three key components: the N-benzyl group, the acetamide (B32628) linker, and the N-(1-cyclopropylethyl) substituent. The rationale for creating analogues involves systematically modifying these components to enhance potency, selectivity, metabolic stability, and other pharmacokinetic parameters.

The cyclopropyl (B3062369) group is a particularly attractive architectural element in drug design. scientificupdate.com It is often introduced as a conformationally restricted and metabolically robust bioisostere for other small alkyl groups, such as isopropyl or gem-dimethyl groups. iris-biotech.dehyphadiscovery.com Its rigid, three-dimensional structure can help to lock the molecule in a bioactive conformation, which can lead to a more favorable entropic contribution upon binding to a biological target. iris-biotech.denih.gov The unique electronic properties of the cyclopropyl ring, which has enhanced π-character in its C-C bonds, can also influence binding interactions. nih.govresearchgate.net Furthermore, the C-H bonds of a cyclopropyl ring are stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.comnih.gov This can improve a compound's metabolic stability and half-life. hyphadiscovery.com

The N-benzyl acetamide scaffold is a common feature in a wide range of biologically active molecules. This motif is found in compounds developed as kinase inhibitors, anticonvulsants, and other therapeutic agents. chapman.edunih.gov For instance, N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for Src kinase inhibitory activity, demonstrating the utility of this core in anticancer drug discovery. chapman.edu In the context of anticonvulsant agents, the structure of (R)-lacosamide, which is (R)-N-benzyl 2-acetamido-3-methoxypropionamide, highlights the importance of the N-benzyl group for activity. nih.gov Systematic modifications of the benzyl (B1604629) ring, such as the introduction of various substituents at the 4'-position, have been shown to significantly modulate anticonvulsant efficacy. nih.gov

Synthetic Access to N-Benzyl Acetamide Derivatives with Varied Alkyl or Aryl Substitutions

The synthesis of tertiary N-benzyl acetamide derivatives is typically achieved through the acylation of a corresponding secondary N-substituted benzylamine. This transformation can be accomplished using several standard and robust methodologies, allowing for the introduction of a wide variety of substituents on both the nitrogen and the benzyl ring.

A primary and widely used method involves the reaction of an N-alkyl or N-aryl benzylamine with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. scielo.br Alternatively, acetic acid can be coupled directly with the secondary amine using peptide coupling reagents. A common combination is 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like acetonitrile or dichloromethane (DCM). chapman.edu This method is particularly effective for creating amide bonds under mild conditions.

Another approach is the enzymatic synthesis of N-benzyl acetamides. N-substituted formamide deformylase has been shown to catalyze the reverse reaction of hydrolysis, enabling the synthesis of N-benzylacetamide and N-benzylpropionamide from benzylamine and the corresponding carboxylic acid substrates (acetate and propionate). nih.gov This biocatalytic route offers a green chemistry alternative to traditional synthetic methods.

The required N-substituted benzylamine precursors can be prepared through various means, including the reductive amination of benzaldehyde derivatives with primary amines or via a Mannich-like zinc-mediated three-component reaction of aromatic halides, amines, and paraformaldehyde. organic-chemistry.org

Below is a table summarizing various synthetic approaches to N-benzyl acetamide derivatives.

| Method | Reagents | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Amide Coupling | Acetic Acid, EDCI, HOBt | N-substituted benzylamines | Mild conditions, good for complex molecules. Used for synthesizing thiazolyl N-benzyl acetamides. | chapman.edu |

| Acylation with Anhydride | Acetic Anhydride | N-benzyl-1-(furan-2-yl)methanamine | High yields (often >90%) under mild, rapid conditions (e.g., 10 minutes at room temperature). | scielo.br |

| Enzymatic Synthesis | N-substituted formamide deformylase, Acetate | Benzylamine | Biocatalytic, environmentally friendly route. The enzyme catalyzes the reverse of its hydrolytic function. | nih.gov |

| Multi-component Reaction | Ugi Four-Component Reaction (Ugi-4C) | Benzylamine, p-formaldehyde, an isocyanide, and a carboxylic acid | Efficiently generates peptoid structures like N–benzyl–2–(N–benzylamido)acetamides in good yields. | abq.org.br |

Preparation of Cyclopropyl Amide Analogues with Modified Cyclopropyl Ring Systems

The synthesis of analogues with modified cyclopropyl ring systems requires access to diverse cyclopropyl-containing building blocks, particularly substituted cyclopropylamines. Once obtained, these amines can be incorporated into the final N-benzyl acetamide structure through N-benzylation followed by acetylation, or by direct acylation if the precursor is already an N-benzyl cyclopropylamine derivative.

Several synthetic strategies provide access to these crucial precursors. For instance, a highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines can be achieved from readily available α-chloroaldehydes. chemrxiv.org This process involves the trapping of a zinc homoenolate intermediate with an amine, followed by ring closure to form the cyclopropylamine. chemrxiv.org This method is valuable for introducing substituents onto the cyclopropane (B1198618) ring itself.

Another established route to cyclopropylamines is the Curtius rearrangement of a cyclopropyl carboxylic acid. nih.gov This involves converting the carboxylic acid to an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed or trapped to furnish the primary amine. This method was successfully applied to the scalable synthesis of (1-cyclopropyl)cyclopropylamine, demonstrating its utility for preparing more complex, spirocyclic systems. nih.gov

For analogues where the cyclopropylamine is attached to an aryl group (N-arylcyclopropylamines), palladium-catalyzed C–N bond formation reactions, such as the Buchwald-Hartwig amination, are highly effective. researchgate.net This reaction couples cyclopropylamine directly with aryl halides or triflates, providing a versatile route to precursors for a different class of analogues.

The table below outlines strategies for accessing key cyclopropylamine precursors needed for the synthesis of modified analogues.

| Synthetic Strategy | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Homoenolate Trapping | α-Chloroaldehydes, Amines, CH₂(ZnI)₂ | trans-2-Substituted-cyclopropylamines | Provides access to cyclopropyl rings with substituents, high diastereoselectivity. | chemrxiv.org |

| Curtius Degradation | Cyclopropyl carboxylic acids | Primary cyclopropylamines | Scalable route from readily available acids, suitable for complex systems like spirocycles. | nih.gov |

| Reductive Amination | Cyclopropyl ketones, Chiral amines (e.g., (S)-(-)-α-phenylethylamine) | Chiral 1-cyclopropylalkyl-amines | Scalable, industrial process for producing non-racemic amines from inexpensive starting materials. | google.com |

| Buchwald-Hartwig Amination | Cyclopropylamine, Aryl halides/triflates | N-Arylcyclopropylamines | Versatile palladium-catalyzed method for directly attaching cyclopropylamine to aromatic rings. | researchgate.net |

Comparative Studies on Reactivity and Conformational Behavior of Analogues

The conformational behavior and reactivity of N-benzyl-N-(1-cyclopropylethyl)acetamide analogues are largely dictated by the properties of the tertiary amide bond. A key characteristic of such amides is the hindered rotation around the carbonyl carbon-nitrogen (C-N) bond, which has partial double bond character. scielo.br This restriction leads to the existence of distinct rotational isomers (rotamers), typically referred to as E (cis) and Z (trans) conformers, which can often be observed and characterized at room temperature. scielo.brscienceopen.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying this conformational equilibrium in solution. scienceopen.com In the ¹H and ¹³C NMR spectra of analogous tertiary amides like N-benzyl-N-(furan-2-ylmethyl)acetamide, the presence of two distinct sets of signals for protons and carbons adjacent to the amide bond provides direct evidence of the E/Z isomerism. scielo.brscienceopen.comresearchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, are used to assign these signals definitively to each rotamer. scienceopen.com

Computational methods, particularly Density Functional Theory (DFT), complement experimental NMR data by providing insights into the geometries, relative energies, and populations of the stable conformers. scielo.brscienceopen.com For N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations predicted the existence of multiple stable conformations for both the Z and E isomers, allowing for a detailed understanding of the potential energy surface. scienceopen.com These studies establish that the conformational equilibrium is a dynamic process involving interconversion between several low-energy structures. scielo.brscienceopen.com

The reactivity of these analogues can be influenced by both steric and electronic factors. For example, the specific conformation adopted by the molecule can affect the accessibility of certain reactive sites. Furthermore, substitutions on the aromatic ring of the N-benzyl group can alter the electronic properties of the entire molecule. A study on the palladium-catalyzed C-H bond arylation of N-methyl-N-(polyfluorobenzyl)acetamides demonstrated that fluoro substituents on the benzyl ring act as directing groups, controlling the regioselectivity of the reaction. researchgate.net This indicates that the electronic nature of aryl substituents can significantly impact the reactivity of C-H bonds within the benzyl moiety, a factor that would be relevant in comparative studies of variously substituted analogues.

The table below summarizes key findings from a detailed conformational study of N-benzyl-N-(furan-2-ylmethyl)acetamide, which serves as a model for understanding the behavior of related tertiary N-benzyl acetamides.

| Technique | Observation / Finding | Implication for Analogues | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Observation of two distinct sets of signals in solution. | Analogues exist as a mixture of stable Z (trans) and E (cis) rotamers due to hindered C-N bond rotation. | scielo.brscienceopen.com |

| 2D NMR (HSQC, HMBC) | Allowed for unambiguous assignment of signals to each specific rotamer. | Provides a robust method for characterizing the specific conformers present in solution for any new analogue. | scienceopen.com |

| Density Functional Theory (DFT) | Predicted nine stable conformations (four Z and five E). Calculated chemical shifts matched experimental values for the most abundant equilibria. | Computational chemistry can reliably predict the preferred conformations and relative stabilities of new analogues. | scielo.brscienceopen.com |

| Reactivity Studies (Pd-catalyzed C-H arylation) | Fluoro substituents on the benzyl ring of N-benzyl acetamides direct the regioselectivity of the arylation reaction. | Substituents on the benzyl ring can significantly alter the chemical reactivity of the molecule in a predictable manner. | researchgate.net |

Advanced Research Perspectives and Future Directions

Development of Asymmetric Synthetic Strategies for N-benzyl-N-(1-cyclopropylethyl)acetamide

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical and fine chemical manufacturing. N-benzyl-N-(1-cyclopropylethyl)acetamide possesses a key stereocenter at the C1 position of the ethyl group. The development of synthetic routes to access single enantiomers of this molecule is a significant research objective, which can be approached through several modern strategies.

One of the most powerful contemporary methods involves organocatalytic atroposelective N-acylation . nih.govrsc.org While this technique is typically used to create axial chirality, the underlying principle of using a chiral catalyst, such as a chiral isothiourea, to control the approach of an acylating agent to a prochiral or racemic amine is directly applicable. nih.govacs.orgthieme-connect.com Such a catalyst could differentiate between the two enantiomers of the precursor amine, N-benzyl-(1-cyclopropylethyl)amine, in a kinetic resolution process, leading to an enantiomerically enriched product.

Another viable approach is the use of chiral auxiliaries . This classic strategy involves temporarily attaching a chiral group to either the amine or the acylating agent to direct the stereochemical outcome of a subsequent reaction. rsc.orgiupac.org For instance, a chiral auxiliary could be incorporated into the acetyl group, and the subsequent diastereoselective acylation of the racemic precursor amine would allow for the separation of the diastereomeric products, followed by the removal of the auxiliary.

Furthermore, the asymmetric synthesis could focus on the creation of the chiral amine precursor itself. Modern transition-metal catalysis offers numerous pathways for the enantioselective synthesis of chiral α-tertiary amines. rsc.org These methods include the asymmetric alkylation of imine derivatives or C-N cross-coupling reactions, which could be adapted to produce an enantiopure N-benzyl-(1-cyclopropylethyl)amine before the final, non-stereoselective acylation step.

| Strategy | Description | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Asymmetric N-Acylation (Kinetic Resolution) | A chiral catalyst selectively acylates one enantiomer of the racemic precursor amine faster than the other. nih.gov | Directly produces the chiral amide; can be highly selective with the right catalyst. | Maximum theoretical yield is 50%; requires catalyst development. |

| Chiral Auxiliary Method | A chiral group is temporarily attached to a reactant to induce diastereoselectivity, followed by separation and removal. iupac.org | Well-established and reliable methodology; predictable stereochemical outcomes. | Requires additional synthetic steps (attachment/removal); poor atom economy. |

| Asymmetric Synthesis of Precursor Amine | The chiral amine is synthesized in enantiopure form first, followed by a standard acylation reaction. rsc.org | Can achieve very high enantiomeric excess; decouples the challenges of stereocontrol and amide formation. | May require a longer overall synthetic route; relies on developing a specific asymmetric method for the precursor. |

Exploration of Novel Chemical Transformations and Catalytic Systems

The formation of the amide bond in N-benzyl-N-(1-cyclopropylethyl)acetamide is a synthetically crucial step. Given the steric hindrance around the secondary amine precursor, exploring efficient and mild catalytic systems is a key research avenue.

Recent advances have moved beyond traditional coupling reagents toward more sustainable and efficient catalytic methods. Transition-metal catalysts , including those based on zirconium, titanium, nickel, and copper, have been developed for the direct dehydrative coupling of carboxylic acids and amines or the oxidative amidation of aldehydes. nih.govrsc.org These methods offer high atom economy and can often proceed under milder conditions than classical approaches. Visible-light-mediated photoredox catalysis has also emerged as a powerful tool for amide synthesis, providing novel reaction pathways under exceptionally mild conditions. nih.gov

Beyond metal-based systems, organocatalysis offers an attractive alternative for amide bond formation, avoiding issues of metal contamination in the final product. nih.govntu.edu.sg Furthermore, biocatalytic methods using enzymes such as lipases or engineered amide bond synthetases present a green chemistry approach, often proceeding with high selectivity in aqueous media. york.ac.uk

Once synthesized, the molecule itself can be a substrate for further transformations. A particularly relevant reaction is the selective debenzylation of the nitrogen atom. The benzyl (B1604629) group is often used as a protecting group in synthesis, and its removal is a common requirement. Oxidative methods using alkali metal bromides offer a green and efficient way to cleave the N-benzyl bond, yielding the secondary amide N-(1-cyclopropylethyl)acetamide. acs.org This transformation opens up the nitrogen position for further functionalization.

| Catalytic System | Catalyst Example | Typical Conditions | Key Advantages |

|---|---|---|---|

| Transition-Metal Catalysis | ZrCl₄, Ni(cod)₂, [Ru(bpy)₃]Cl₂ | Coupling of acids/amines; oxidative amidation of aldehydes. nih.govrsc.org | High efficiency, broad substrate scope, novel reactivity. nih.gov |

| Organocatalysis | Chiral Isothioureas, Proline | Metal-free acylation or transamidation reactions. nih.govorganic-chemistry.org | Avoids metal contamination, potential for asymmetry. |

| Biocatalysis | Lipases, Penicillin Acylases | Aqueous or organic media, mild temperatures. york.ac.uk | Environmentally benign, high selectivity, sustainable. |

Integration of Computational Chemistry with Experimental Discovery

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict and understand the behavior of molecules like N-benzyl-N-(1-cyclopropylethyl)acetamide at an atomic level.

A primary area of investigation is conformational analysis . Due to the partial double-bond character of the C–N amide bond, rotation is restricted, often leading to the existence of distinct cis and trans isomers (rotamers). For a tertiary amide, this can result in complex NMR spectra where multiple sets of signals are observed for a single compound. Computational methods can accurately calculate the energy barrier to this rotation. nih.govmdpi.com Studies on related N-benzhydrylformamides and other tertiary aromatic amides have shown that DFT calculations can reliably reproduce experimentally determined rotational barriers obtained via dynamic NMR spectroscopy. mdpi.comnsf.gov These calculations can establish the relative stability of different conformers and predict the geometry of the transition state for their interconversion. nih.govrsc.org

Furthermore, computational modeling is instrumental in elucidating reaction mechanisms and the origins of stereoselectivity. For the asymmetric synthetic strategies discussed previously, DFT calculations can model the transition states involving the substrate and the chiral catalyst. nih.govrsc.org This allows researchers to understand the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that favor the formation of one enantiomer over the other, providing a rational basis for catalyst design and optimization.

| Computational Method | Application | Insight Provided |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of Rotational Energy Barriers | Predicts the stability of cis/trans amide isomers and the rate of their interconversion. mdpi.comnsf.gov |

| DFT/Ab Initio Methods | Transition State Modeling | Elucidates reaction mechanisms and explains the origin of enantioselectivity in asymmetric catalysis. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of Electron Density | Characterizes non-covalent interactions and bond properties within the molecule. |

Broader Implications for Organic Synthesis and Materials Science (Focus on Chemical Principles)

The chemical principles embodied by N-benzyl-N-(1-cyclopropylethyl)acetamide have implications that extend into the broader fields of organic synthesis and materials science.

In organic synthesis , the molecule highlights several key themes. The amide bond itself is a fundamental linkage in chemistry and biology, and the persistent challenge of forming it efficiently, especially when sterically hindered, continues to drive innovation in catalysis. nih.gov The cyclopropyl (B3062369) group introduces unique electronic properties. Due to the high p-character of its C-C bonds, a cyclopropyl ring can engage in conjugation with adjacent π-systems or stabilize adjacent positive charges through hyperconjugation, behaving similarly to a vinyl group. acs.orgwikipedia.orgfiveable.me This electronic behavior can influence the reactivity of the molecule and is a critical principle exploited in the design of reaction intermediates and bioactive molecules. ontosight.ainih.gov